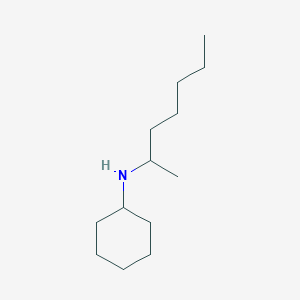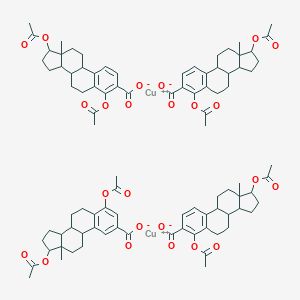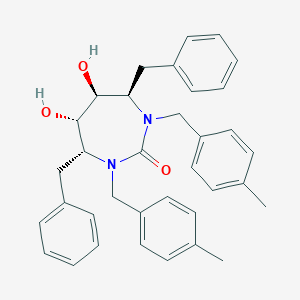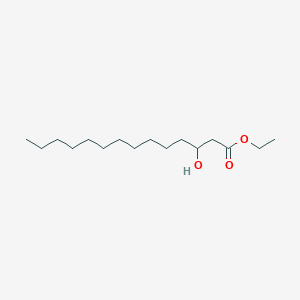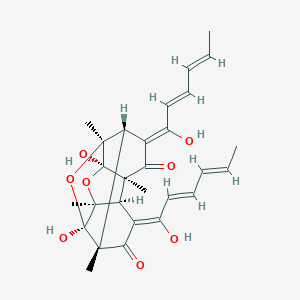
三稠环二醇
描述
Trichodimerol is a natural product first isolated from the fungus Trichoderma longibrachiatum. It is known for its anti-inflammatory properties, particularly its ability to inhibit the secretion of proinflammatory factors such as tumor necrosis factor-alpha and nitric oxide
科学研究应用
Trichodimerol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of novel compounds with potential pharmaceutical applications.
Biology: Trichodimerol is studied for its role in modulating biological pathways, particularly those involved in inflammation and immune response.
Medicine: Due to its anti-inflammatory properties, trichodimerol is being investigated as a potential therapeutic agent for treating inflammatory diseases.
Industry: In agriculture, trichodimerol is used as a biocontrol agent to protect crops from fungal infections.
作用机制
Target of Action
Trichodimerol, a natural product first isolated from Trichoderma longibraciatum , primarily targets cyclooxygenase (COX)-2 , inducible nitric oxide synthase (iNOS) , and nuclear transcription factor-kappaB (NF-κB) . These targets play crucial roles in the inflammatory response. Trichodimerol also interacts with the TLR4-MD2 complex , a key player in the innate immune response .
Mode of Action
Trichodimerol inhibits the production of inflammatory mediators such as COX-2 and iNOS . It also suppresses the protein expression of NF-κB, p-IKK, p-IκB, Toll-like receptor 4 (TLR4), NOD-like receptor thermal protein domain associated protein 3 (NLRP3), cysteinyl aspartate specific proteinase (Caspase)-1, and ASC . Molecular docking studies have shown that trichodimerol can directly combine with the TLR4-MD2 complex , obstructing the interaction between lipopolysaccharide (LPS) and the TLR4-MD2 heterodimer .
Biochemical Pathways
Trichodimerol primarily affects the NF-κB and NLRP3 pathways . By inhibiting the production of inflammatory mediators and suppressing the protein expression of key players in these pathways, trichodimerol effectively inhibits inflammation . It also impacts the cAMP pathway , which plays a crucial role in the regulation of photoreceptor function and cellulase regulation on different carbon sources .
Pharmacokinetics
Its ability to inhibit inflammation in various in vitro macrophage models suggests that it may have good bioavailability .
Result of Action
Trichodimerol has been shown to reduce the production of nitric oxide (NO), reactive oxygen species (ROS), and the proinflammatory cytokines interleukin (IL)-6 and tumor necrosis factor (TNF)-α . This results in a significant reduction in inflammation, making trichodimerol a promising candidate for the development of new anti-inflammatory drugs .
Action Environment
The production of trichodimerol is influenced by various environmental factors. For instance, the presence of other microorganisms, environmental conditions, and the activity of global and local transcription factors can all impact the production of trichodimerol . Additionally, light-dependent regulation plays a role in the biosynthesis of trichodimerol .
生化分析
Biochemical Properties
Trichodimerol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to influence the function of the catalytic subunit of protein kinase A (PKAc1), which plays a crucial role in gene regulation and Trichodimerol production in Trichoderma reesei .
Cellular Effects
Trichodimerol has been shown to inhibit the production of inflammatory mediators such as cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS). It also suppresses the protein expression of nuclear transcription factor-kappaB (NF-κB), p-IKK, p-IκB, Toll-like receptor 4 (TLR4), NOD-like receptor thermal protein domain .
Molecular Mechanism
At the molecular level, Trichodimerol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it impacts the biosynthesis of trichodimerol in axenic growth and mating .
Temporal Effects in Laboratory Settings
The effects of Trichodimerol change over time in laboratory settings. It impacts the biosynthesis of trichodimerol in axenic growth and mating
Metabolic Pathways
Trichodimerol is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: Trichodimerol is typically isolated from the fermentation broth of Trichoderma longibrachiatum. The fermentation process involves culturing the fungus in a suitable medium, followed by extraction and purification using chromatographic techniques . The specific conditions for the fermentation and extraction processes can vary, but they generally involve maintaining the culture at optimal temperature and pH to maximize yield.
Industrial Production Methods: Industrial production of trichodimerol involves large-scale fermentation processes. The fungus is grown in bioreactors under controlled conditions to ensure consistent production. The fermentation broth is then subjected to extraction and purification processes to isolate trichodimerol in its pure form .
化学反应分析
Types of Reactions: Trichodimerol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives with improved efficacy.
Common Reagents and Conditions:
Oxidation: Trichodimerol can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups in trichodimerol.
Major Products: The major products formed from these reactions include various derivatives of trichodimerol, which may exhibit enhanced biological activity or improved stability .
相似化合物的比较
- Dihydrotrichodimerol
- Tetrahydrotrichodimerol
- Demethyltrichodimerol
- Bisorbi-betanone
Comparison: Trichodimerol and its similar compounds, such as dihydrotrichodimerol and tetrahydrotrichodimerol, share a common structural framework but differ in their degree of hydrogenation and functional group modifications. These differences can significantly impact their biological activity and stability. Trichodimerol is unique due to its specific anti-inflammatory properties and its ability to inhibit multiple inflammatory pathways .
属性
IUPAC Name |
(1S,3R,4R,6Z,7R,8S,10R,11R,13Z,14R)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O8/c1-7-9-11-13-15(29)17-19-23(3)22(32)18(16(30)14-12-10-8-2)20-24(4,21(17)31)28(34)25(19,5)35-27(23,33)26(20,6)36-28/h7-14,19-20,29-30,33-34H,1-6H3/b9-7+,10-8+,13-11+,14-12+,17-15-,18-16-/t19-,20-,23-,24-,25+,26+,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOUJHGWJJEVMF-SZJYFORJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=C1C2C3(C(=O)C(=C(C=CC=CC)O)C4C(C1=O)(C5(C2(OC3(C4(O5)C)O)C)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=C\1/C(=O)[C@@]2([C@]3(O[C@]4([C@@H]2/C(=C(/O)\C=C\C=C\C)/C(=O)[C@@]5([C@]4(O[C@]3([C@H]15)C)O)C)C)O)C)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



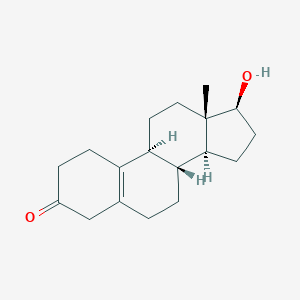
![[2-(Chloromethyl)phenyl]methanol](/img/structure/B141259.png)

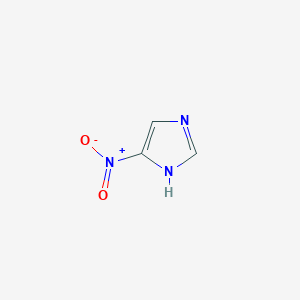
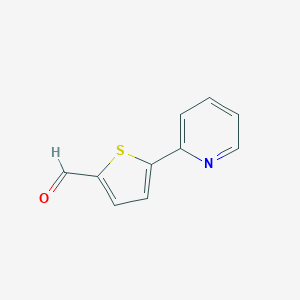
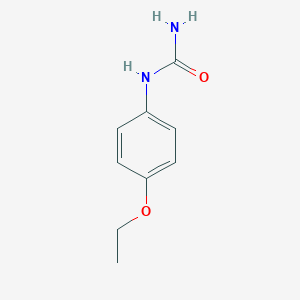
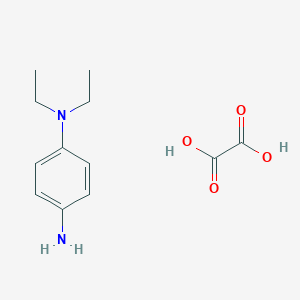
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12,15-tris(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B141272.png)
